
Cyclohex-1-ene-1,4-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene-1,4-dicarbonyl chloride is an organic compound characterized by a cyclohexene ring substituted with two carbonyl chloride groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexene-1,4-dicarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of cyclohexene-1,4-dicarbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene gas in a closed system minimizes exposure and enhances safety. Additionally, the reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride groups to hydroxyl groups, yielding cyclohexene-1,4-diol.
Substitution: The carbonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Cyclohexene-1,4-dicarboxylic acid.
Reduction: Cyclohexene-1,4-diol.
Substitution: Cyclohexene-1,4-dicarboxamide or cyclohexene-1,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Cyclohexene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of cyclohexene-1,4-dicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene-1,4-dicarbonyl chloride can be compared with other similar compounds such as:
Cyclohexane-1,4-dicarbonyl chloride: Lacks the double bond present in cyclohexene-1,4-dicarbonyl chloride, resulting in different reactivity and applications.
Cyclohexene-1,2-dicarbonyl chloride: The position of the carbonyl chloride groups affects the compound’s reactivity and the types of reactions it undergoes.
Cyclohexene-1,4-dicarboxylic acid: The oxidized form of cyclohexene-1,4-dicarbonyl chloride, used in different applications due to the presence of carboxylic acid groups.
Cyclohexene-1,4-dicarbonyl chloride stands out due to its unique combination of reactivity and versatility, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4806-86-4 |
|---|---|
Molekularformel |
C8H8Cl2O2 |
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
cyclohexene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1,6H,2-4H2 |
InChI-Schlüssel |
WWHIQFGZIUMLNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


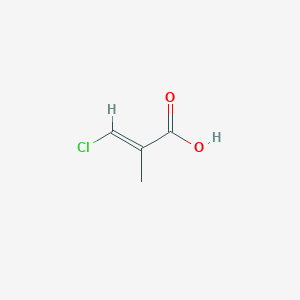
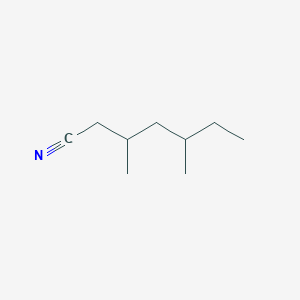

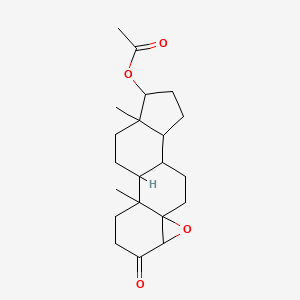

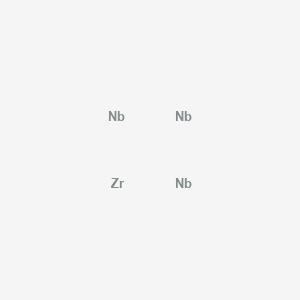
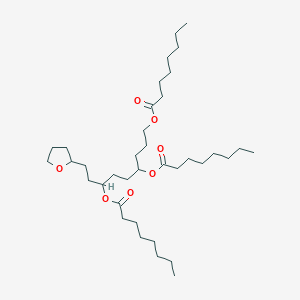


![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
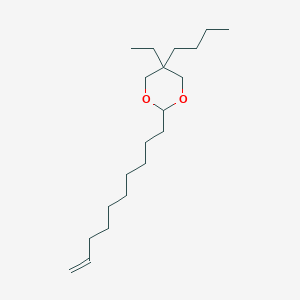
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
